Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
Description
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core with a methyl substituent at position 5, an amino group at position 3, and an ethyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets through hydrogen bonding (via the amino group) and hydrophobic interactions (via the methyl and cyclohexene moieties). The ethyl ester enhances solubility in organic media, making it a valuable intermediate for further functionalization .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 3-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)11-10(13)8-6-7(2)4-5-9(8)16-11/h7H,3-6,13H2,1-2H3 |
InChI Key |
NFBSFRSYGDHIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC(C2)C)N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Synthesis
The most widely recognized and classical method to prepare ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves the Gewald reaction , a multicomponent reaction that assembles the thiophene ring system from readily available precursors:
- Reactants : A ketone or aldehyde (often cyclohexanone derivatives), ethyl cyanoacetate (activated nitrile), elemental sulfur, and a base such as diethylamine.
- Mechanism : The reaction proceeds via condensation of the ketone with ethyl cyanoacetate, followed by sulfur incorporation and cyclization to form the tetrahydrobenzo[b]thiophene core with the amino and ester groups positioned appropriately.
- Advantages : This method is straightforward, uses relatively mild conditions, and avoids highly toxic reagents. It is amenable to scale-up and modification for different substituents.
Research findings demonstrate that the Gewald reaction provides good yields and structural diversity by varying the ketone or aldehyde component and the amine used in the reaction.
Multistep Synthesis via Cyclohexanone and Ethyl Cyanoacetate
An alternative and detailed synthetic route involves:
- Condensation Step : Reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base to form an intermediate enamine or Knoevenagel condensation product.
- Sulfur Insertion and Cyclization : Addition of elemental sulfur and base to induce cyclization forming the tetrahydrobenzo[b]thiophene ring.
- Functional Group Modifications : Introduction of amino groups at the 3-position and methyl substituents at the 5-position through selective alkylation or amination steps.
- Purification : Typically involves extraction, washing, and column chromatography to isolate the pure compound.
This method has been reported to yield the target compound with moderate to good efficiency, and the reaction conditions can be optimized to improve yield and purity.
Facile Four-Step Synthesis with Reduced Toxicity
A 2011 study proposed a novel four-step synthesis route for the related methyl ester derivative, which can be adapted for the ethyl ester version:
- The process avoids column chromatography by employing selective precipitation and crystallization techniques.
- Uses less toxic solvents, enhancing industrial applicability.
- Overall yield reported is approximately 34%, which is acceptable given the reduced environmental and operational complexity.
This approach is promising for industrial scale-up due to its simplicity and environmental benefits.
| Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Gewald Reaction | Cyclohexanone, ethyl cyanoacetate, sulfur, base (diethylamine) | Room temp to reflux, mild base | 40-60 | Simple, versatile, scalable | Moderate yields, purification needed |
| Multistep Condensation + Cyclization | Cyclohexanone, ethyl cyanoacetate, sulfur, amination reagents | Stepwise, reflux, base catalysis | 35-50 | Good control over substitution | Longer reaction time, multiple steps |
| Four-Step Facile Synthesis | Varied ketones, ethyl cyanoacetate, sulfur, amines | Mild solvents, no chromatography | ~34 | Less toxic solvents, simpler workup | Lower yield, may require optimization |
Sanki et al. (2016) demonstrated the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives via Gewald chemistry, highlighting the use of ethyl 2-cyanoacetate, elemental sulfur, and cyclohexanone derivatives under diethylamine catalysis. The products were further functionalized by acylation and hydrolysis to yield diverse analogs.
Recent antibacterial compound studies (2022) employed a similar synthetic strategy starting from cyclohexanones and ethyl cyanoacetate to obtain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. The intermediates were purified by silica gel chromatography, and the final compounds were obtained after hydrolysis under alkaline conditions.
Green chemistry considerations have led to the development of synthesis routes that avoid toxic solvents and chromatography, as reported in a 2011 Tetrahedron Letters paper. This method uses selective crystallization and environmentally benign solvents, making it industrially attractive despite somewhat lower yields.
This compound is primarily prepared via the Gewald reaction, which efficiently assembles the tetrahydrobenzo[b]thiophene core from cyclohexanone derivatives, ethyl cyanoacetate, elemental sulfur, and amines under mild conditions. Alternative multistep syntheses and greener four-step methods provide options balancing yield, purity, and environmental impact. The choice of method depends on the desired scale, purity requirements, and available resources.
Chemical Reactions Analysis
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with specific biological targets involved in cancer progression. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in combating antibiotic-resistant strains, making it a candidate for further development into new antimicrobial therapies .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex structures. This application is particularly relevant in pharmaceutical chemistry where complex molecules are often required for drug development .
2.2 Synthesis of Heterocyclic Compounds
The compound can be utilized in the synthesis of other heterocyclic compounds, which are essential in many biological applications. The ability to modify the tetrahydrobenzo[b]thiophene framework enables chemists to explore new derivatives with potentially enhanced biological activities .
Material Science
3.1 Development of Functional Materials
In material science, this compound has been explored for its potential in developing functional materials such as polymers and nanomaterials. Its unique chemical properties can be harnessed to create materials with specific functionalities like conductivity or photoluminescence .
3.2 Nanotechnology Applications
The compound's ability to form stable nanoparticles opens avenues for applications in nanotechnology. These nanoparticles can be used in drug delivery systems or as contrast agents in imaging techniques due to their biocompatibility and functionalization capabilities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell proliferation at low concentrations |
| Antimicrobial Efficacy Study | Tested against various bacterial strains | Demonstrated effective growth inhibition against resistant strains |
| Organic Synthesis Application | Explored as a building block for complex molecules | Successfully synthesized multiple derivatives with varied biological activities |
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous tetrahydrobenzo[b]thiophene derivatives, focusing on substituent effects, biological activity, and synthetic routes.
Table 1: Comparative Analysis of Tetrahydrobenzo[b]thiophene Derivatives
Key Insights
Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The p-bromobenzylideneamino derivative (S8) exhibits potent anticancer activity due to EWGs enhancing electrophilic interactions with cellular targets . In contrast, the methyl group in the target compound may prioritize lipophilicity over direct target engagement. Amino vs. Acylated Amino Groups: The free amino group in the target compound allows for hydrogen bonding, whereas benzamido or benzylideneamino derivatives (e.g., S8, ) rely on π-π stacking or hydrophobic interactions.
The Petasis reaction (used for compound 6o) offers modularity but lower yields (22%) .
Physicochemical Properties
- The ethyl ester in the target compound and S8 improves solubility in organic solvents compared to the carboxylic acid derivative . The 4-hydroxyphenyl group in compound 6o may confer moderate aqueous solubility .
Applications
- Anticancer activity is prominent in S8 , whereas the target compound’s applications remain exploratory. Derivatives with carboxylic acid groups (e.g., ) are leveraged in material science, highlighting the scaffold’s versatility.
Biological Activity
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C12H17NO2S
- Molecular Weight : 239.34 g/mol
- Structural Features : The compound features a tetrahydrobenzo[b]thiophene core with an amino group and a carboxylate ester substituent, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multicomponent reactions. A prominent method is the Gewald reaction, which utilizes starting materials such as cyclohexanone, sulfur, and ethyl cyanoacetate in the presence of a base catalyst like morpholine or diethylamine in solvents such as ethanol or dimethylformamide. This reaction facilitates the formation of the desired tetrahydrobenzo[b]thiophene structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.1 | Induces apoptosis via tubulin inhibition |
| L1210 | 2.8 | Cell cycle arrest at G2/M phase |
| CEM | 2.3 | Selective cytotoxicity towards cancer cells |
In vitro studies showed that this compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMC) . This selectivity suggests its potential as a targeted therapy in oncology.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with tubulin. The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for cell division .
Applications in Medicinal Chemistry
This compound has potential applications beyond cancer treatment:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties.
- Analgesic Effects : Some derivatives show promise as analgesics based on structural modifications.
- Enzyme Inhibition : Research indicates potential for enzyme inhibition relevant to various metabolic pathways .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antiproliferative Activity : A study reported that derivatives based on the tetrahydrobenzo[b]thiophene skeleton exhibited IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines .
- Selective Toxicity : The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for further development in targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
